Cas no 148278-95-9 ((2S)-2-amino-3-methoxypropan-1-ol)

(2S)-2-amino-3-methoxypropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-Propanol, 2-amino-3-methoxy-, (S)-
- (S)-2-amino-3-methoxypropan-1-ol
- (2S)-2-amino-3-methoxypropan-1-ol
- AC-13526
- SCHEMBL2366306
- (S)-2-amino-3-methoxy propane-1-ol
- CS-0091344
- (S)-2-Amino-3-methoxypropan-1-ol
- AKOS025146885
- 148278-95-9
- 253443-56-0
- D75105
- EN300-216675
- KRWNDTAVKGMNDQ-BYPYZUCNSA-N
- (S)-2-amino-3-methoxypropane-1-ol
-
- MDL: MFCD09029264
- インチ: InChI=1S/C4H11NO2/c1-7-3-4(5)2-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1
- InChIKey: KRWNDTAVKGMNDQ-BYPYZUCNSA-N
計算された属性
- せいみつぶんしりょう: 105.078978594Da
- どういたいしつりょう: 105.078978594Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 3
- 複雑さ: 40.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.5Ų
- 疎水性パラメータ計算基準値(XlogP): -1.5
(2S)-2-amino-3-methoxypropan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-216675-0.05g |
(2S)-2-amino-3-methoxypropan-1-ol |
148278-95-9 | 0.05g |
$970.0 | 2023-09-16 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1161984-50mg |
(S)-2-Amino-3-methoxypropan-1-ol |
148278-95-9 | 97% | 50mg |
¥17031 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1161984-1g |
(S)-2-Amino-3-methoxypropan-1-ol |
148278-95-9 | 97% | 1g |
¥18950 | 2023-04-15 | |
Enamine | EN300-216675-0.25g |
(2S)-2-amino-3-methoxypropan-1-ol |
148278-95-9 | 0.25g |
$1063.0 | 2023-09-16 | ||
Enamine | EN300-216675-1.0g |
(2S)-2-amino-3-methoxypropan-1-ol |
148278-95-9 | 1g |
$1155.0 | 2023-05-31 | ||
Enamine | EN300-216675-1g |
(2S)-2-amino-3-methoxypropan-1-ol |
148278-95-9 | 1g |
$1155.0 | 2023-09-16 | ||
Enamine | EN300-216675-5g |
(2S)-2-amino-3-methoxypropan-1-ol |
148278-95-9 | 5g |
$4761.0 | 2023-09-16 | ||
Enamine | EN300-216675-0.1g |
(2S)-2-amino-3-methoxypropan-1-ol |
148278-95-9 | 0.1g |
$1016.0 | 2023-09-16 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1161984-500mg |
(S)-2-Amino-3-methoxypropan-1-ol |
148278-95-9 | 97% | 500mg |
¥19461 | 2023-04-15 | |
Enamine | EN300-216675-5.0g |
(2S)-2-amino-3-methoxypropan-1-ol |
148278-95-9 | 5g |
$4761.0 | 2023-05-31 |
(2S)-2-amino-3-methoxypropan-1-ol 関連文献
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
(2S)-2-amino-3-methoxypropan-1-olに関する追加情報
Compound CAS No 148278-95-9: (2S)-2-Amino-3-Methoxypropan-1-Ol
Compound CAS No 148278-95-9, also known as (2S)-2-amino-3-methoxypropan-1-ol, is a structurally unique organic compound with significant potential in various biochemical and pharmacological applications. This compound belongs to the class of amino alcohols, characterized by the presence of both an amino group (-NH₂) and a hydroxyl group (-OH) in its molecular structure. The (S) configuration at the second carbon atom imparts specific stereochemical properties, making it a valuable molecule in stereochemistry studies and enantioselective synthesis.
The molecular formula of (2S)-2-amino-3-methoxypropan-1-ol is C₄H₁₀NO₂, with a molecular weight of approximately 106.14 g/mol. Its structure consists of a three-carbon chain, where the second carbon is substituted with an amino group, and the third carbon bears a methoxy group (-OCH₃). The hydroxyl group is located on the first carbon, contributing to the compound's solubility in polar solvents and its ability to form hydrogen bonds. These properties make it an interesting candidate for applications in drug design, particularly in the development of bioactive molecules with specific pharmacokinetic profiles.
Recent studies have highlighted the potential of (2S)-2-amino-3-methoxypropan-1-ol as a precursor for synthesizing advanced biomolecules, including peptides and other nitrogen-containing compounds. Its stereochemistry plays a crucial role in determining its reactivity and selectivity in various chemical reactions. For instance, researchers have utilized this compound in asymmetric synthesis protocols to construct complex molecules with high enantiomeric excess, which is essential for modern drug discovery.
In terms of biological activity, (2S)-2-amino-3-methoxypropan-1-ol has shown promise in modulating cellular signaling pathways. Its ability to interact with specific receptors and enzymes suggests potential applications in treating conditions such as neurodegenerative diseases, inflammation, and metabolic disorders. For example, recent investigations have demonstrated that derivatives of this compound can act as agonists or antagonists for certain G-protein coupled receptors (GPCRs), which are key targets in pharmaceutical research.
The synthesis of (2S)-2-amino-3-methoxypropan-1-ol typically involves multi-step processes that require precise control over stereochemistry. Common methods include enzymatic resolutions of racemic mixtures or chiral resolutions using chromatographic techniques. These approaches ensure the production of high-purity enantiomers, which are critical for downstream applications in medicinal chemistry.
From an environmental perspective, (2S)-2-amino-3-methoxypropan-1-ol exhibits favorable biodegradability under aerobic conditions, making it a sustainable choice for use in industrial and pharmaceutical settings. Its low toxicity profile further enhances its suitability for applications where human exposure is a concern.
In conclusion, compound CAS No 148278-95-9, or (2S)-2-amino-3-methoxypropan-1 ol, is a versatile molecule with diverse applications across chemistry and biology. Its unique structure, stereochemical properties, and biological activity make it an invaluable tool for researchers aiming to develop innovative therapeutic agents and advanced biomaterials.
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